N-Methyl-N-octadeca-9,12-dienoylglycine
Description
N-Methyl-N-octadeca-9,12-dienoylglycine, also known as N-Linoleoylsarcosine, is a glycine derivative with a methyl group and a linoleoyl (octadeca-9,12-dienoyl) chain attached to the nitrogen atom. Its IUPAC name is N-Methyl-N-[(9Z,12Z)-octadeca-9,12-dienoyl]glycine . Structurally, it combines sarcosine (N-methylglycine) with linoleic acid, a polyunsaturated omega-6 fatty acid. This amphiphilic structure grants the compound unique solubility properties, balancing hydrophilic (carboxylic acid and methyl groups) and lipophilic (linoleoyl chain) regions.
Synthesis of such compounds typically involves peptide coupling methods, as described in , where coupling agents like carbodiimides or HOBt are used to form amide bonds between sarcosine and activated linoleic acid derivatives (e.g., linoleoyl chloride) .
Properties
Molecular Formula |
C21H37NO3 |
|---|---|
Molecular Weight |
351.5 g/mol |
IUPAC Name |
2-[methyl(octadeca-9,12-dienoyl)amino]acetic acid |
InChI |
InChI=1S/C21H37NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(23)22(2)19-21(24)25/h7-8,10-11H,3-6,9,12-19H2,1-2H3,(H,24,25) |
InChI Key |
JWHARDIWYCXHAN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)N(C)CC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares N-Methyl-N-octadeca-9,12-dienoylglycine with key analogs, focusing on structural features, physicochemical properties, and biological activities inferred from the evidence:
Key Structural and Functional Insights
Acyl Chain Unsaturation: The 9Z,12Z diene in this compound introduces kinks in the acyl chain, reducing melting point and increasing fluidity compared to saturated analogs. This property may enhance membrane permeability or micelle formation .
Substituent Effects: The methyl group in the target compound contributes to hydrophobicity, whereas the hydroxyethyl group in N-(2-hydroxyethyl)octadeca-9,12-dienamide introduces hydrogen-bonding capability, increasing water solubility . N,N-Dimethylglycine lacks an acyl chain, resulting in significantly lower logP and distinct applications (e.g., as a dietary supplement or methyl donor) .
Biological Activity: While direct evidence for this compound is scarce, its structural analogs (e.g., N-acyl glycines) show antimicrobial activity against Mycobacterium tuberculosis (Mtb) . N-(2-Hydroxyethyl)octadeca-9,12-dienamide, with its hydroxyl group, may interact with lipid receptors or enzymes, analogous to ethanolamide derivatives like anandamide .
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